

An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid

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Compound of Interest

Compound Name: 6-Methoxybenzothiazole-2-carboxylic acid

Cat. No.: B1297636

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound belonging to the benzothiazole class. This document provides a comprehensive overview of its synthesis, and while direct biological data is limited, it explores the activities of structurally related compounds to infer its potential therapeutic applications. The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This guide consolidates available scientific literature to serve as a foundational resource for researchers interested in the potential of **6-methoxybenzothiazole-2-carboxylic acid** and its analogues in drug discovery and development.

Chemical Identity

Property	Value	Source
IUPAC Name	6-methoxy-1,3-benzothiazole-2-carboxylic acid	[PubChem] ^[1]
CAS Number	946-13-4	[PubChem] ^[1]
Molecular Formula	C ₉ H ₇ NO ₃ S	[PubChem] ^[1]
Molecular Weight	209.22 g/mol	[PubChem] ^[1]
Canonical SMILES	COC1=CC2=C(C=C1)N=C(S(=O)(=O)O)C2	[PubChem] ^[1]
InChI Key	JDKMYJZEGZZJOH-UHFFFAOYSA-N	[PubChem] ^[1]

Synthesis

The synthesis of **6-methoxybenzothiazole-2-carboxylic acid** and its derivatives has been reported through various methods. A notable synthetic route starts from 1,4-benzoquinone^[2].

Experimental Protocol: Synthesis from 1,4-Benzoquinone

This protocol is adapted from the work of Meroni et al. (2010)^[2].

Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride

- This step involves the reaction of 1,4-benzoquinone with L-cysteine ethyl ester hydrochloride.

Step 2: Oxidation to Ethyl 6-hydroxybenzothiazole-2-carboxylate

- The intermediate from Step 1 is oxidized using potassium ferricyanide (K₃Fe(CN)₆) in an alkaline medium to yield the benzothiazole ring structure.

Step 3: Methylation to Ethyl 6-methoxybenzothiazole-2-carboxylate

- The hydroxyl group at the 6-position is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K_2CO_3) in a solvent such as dimethylformamide (DMF) [2].

Step 4: Hydrolysis to **6-Methoxybenzothiazole-2-carboxylic acid**

- The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as refluxing with a solution of sodium hydroxide in ethanol, followed by acidification.



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Synthesis workflow for **6-Methoxybenzothiazole-2-carboxylic acid**.

Biological Activities of Related Compounds

Direct and extensive biological data for **6-methoxybenzothiazole-2-carboxylic acid** is not readily available in the public domain. However, the biological activities of structurally similar compounds, particularly other benzothiazole derivatives, provide valuable insights into its potential pharmacological profile.

Anticancer Activity

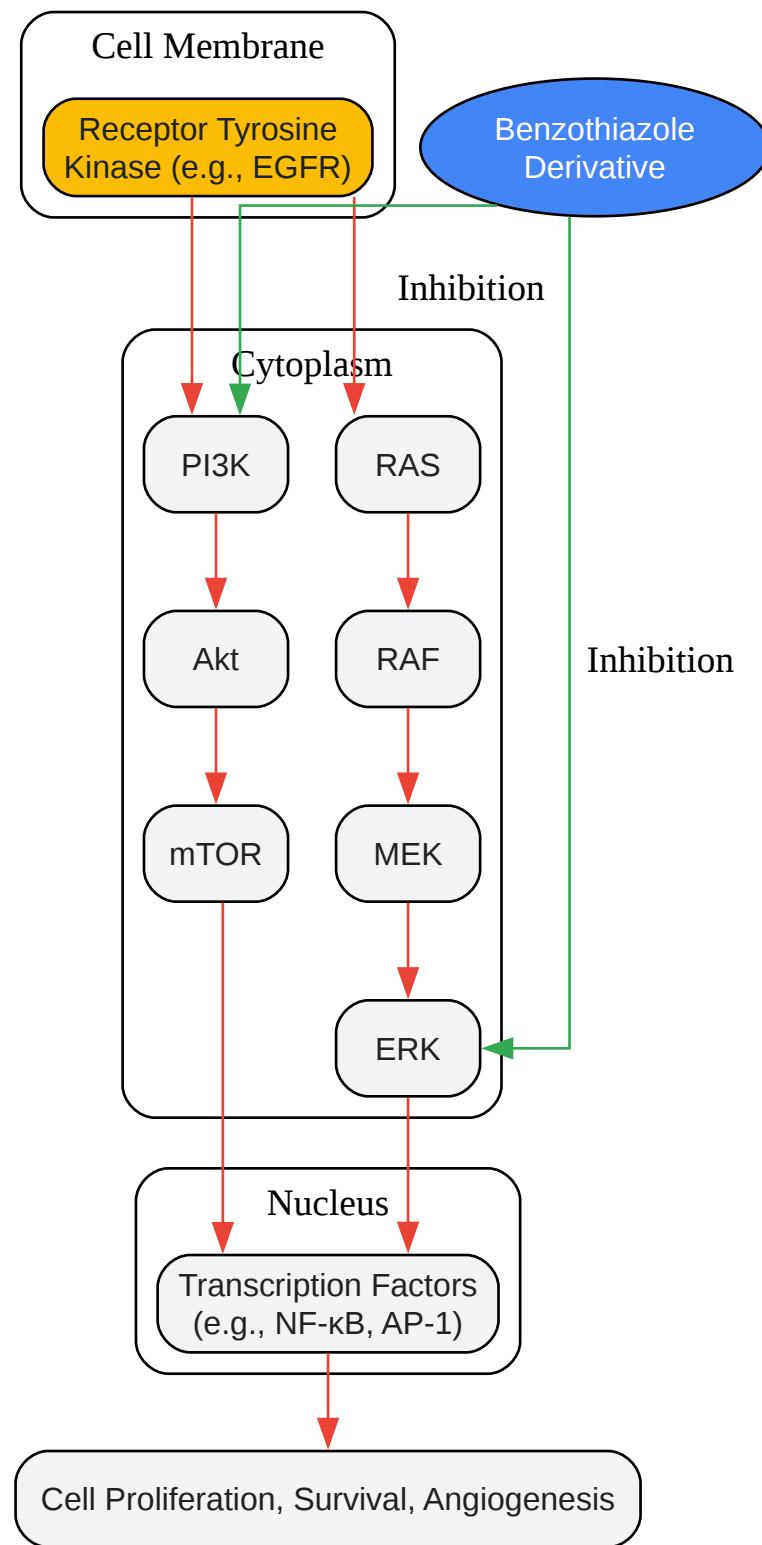
Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Cytotoxic Activity of Benzothiazole Derivatives against MCF-7 Human Breast Cancer Cells

Compound	Structure	IC ₅₀ (μM)	Reference
Derivative 4	N-(6-nitro-1,3-benzothiazol-2-yl)acetamide	8.64	[3]
Derivative 5c	Ethyl 2-(2-acetamido-1,3-benzothiazol-6-ylamino)-2-oxoacetate	7.39	[3]
Derivative 5d	N'-(2-acetamido-1,3-benzothiazol-6-yl)-N,N-dimethylformimidamide	7.56	[3]
Derivative 6b	2-Amino-N-(2-oxo-2-(p-tolylamino)ethyl)-1,3-benzothiazole-6-carboxamide	5.15	[3]
Cisplatin (Reference)	-	13.33	[3]

Note: The table presents data for derivatives, not the core compound.

A proposed mechanism for the anticancer effect of some benzothiazole derivatives involves the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer[\[4\]](#).



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Hypothesized anticancer signaling pathway modulation by benzothiazole derivatives.

Anti-inflammatory Activity

Derivatives of 2-amino-6-methoxybenzothiazole have demonstrated anti-inflammatory properties. The evaluation of these compounds often involves in vitro assays to assess their ability to inhibit inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of 2-Amino-6-methoxybenzothiazole Derivatives

Compound	Concentration (μ g/mL)	% Inhibition of Hemolysis	Reference
Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate	100	78.49	[5]
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide	100	83.77	[5]
Diclofenac Sodium (Standard)	100	99.82	[5]

Note: The table presents data for derivatives, not the core compound.

The anti-inflammatory mechanism of benzothiazole derivatives may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays commonly used to evaluate the biological activities of benzothiazole derivatives, based on available literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines^[3].

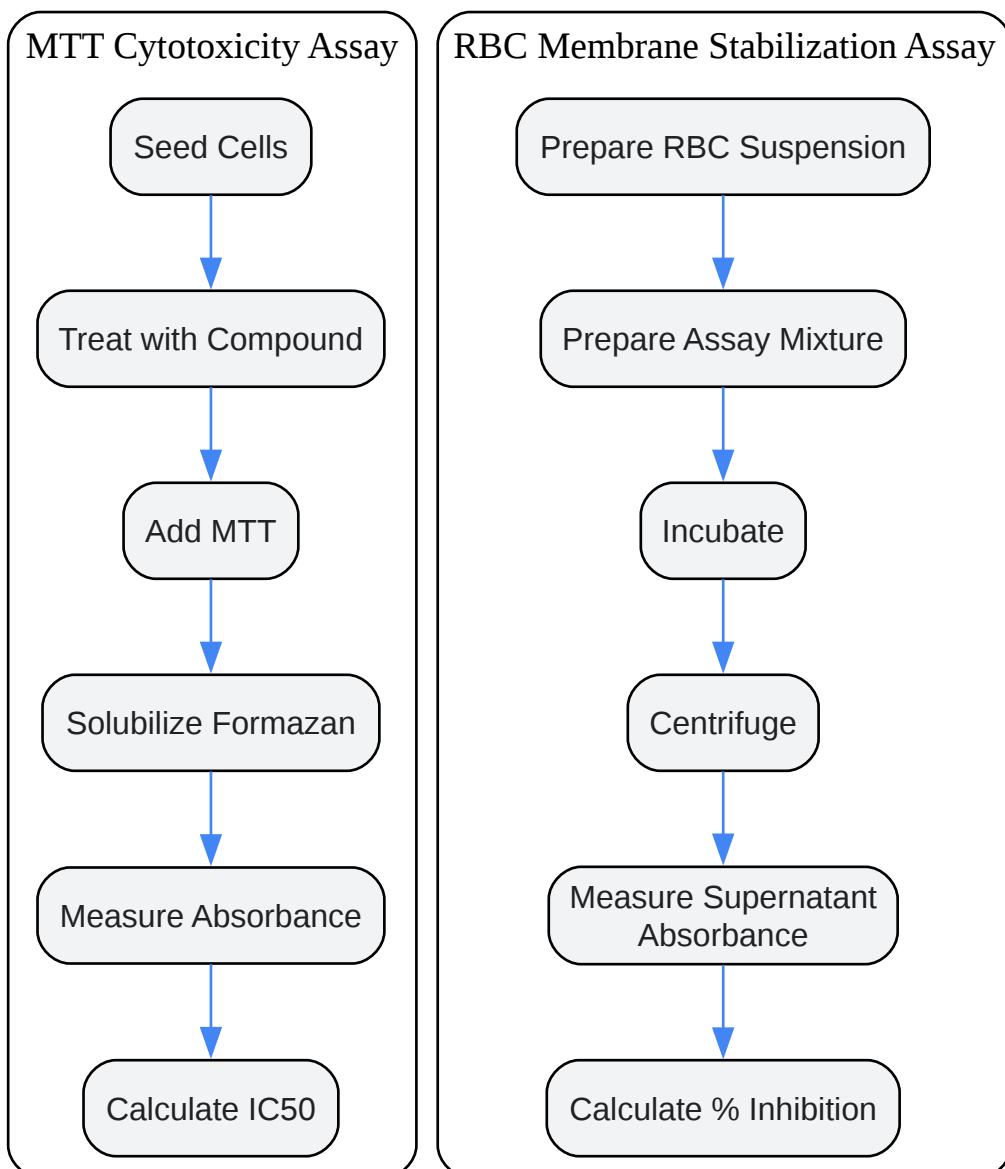
- Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., **6-methoxybenzothiazole-2-carboxylic acid**) and a vehicle control. Incubate for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Red Blood Cell Membrane Stabilization)

This assay assesses the ability of a compound to stabilize red blood cell membranes, which is indicative of its anti-inflammatory potential[5].

- Preparation of RBC Suspension: Collect fresh human blood and prepare a 10% v/v red blood cell (RBC) suspension in isosaline.
- Assay Mixture: To 1 mL of the test compound solution at different concentrations, add 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the RBC suspension.
- Incubation: Incubate the mixture at 37°C for 30 minutes.
- Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes.
- Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

- Calculation: Calculate the percentage of hemolysis inhibition compared to a control without the test compound. Diclofenac sodium can be used as a standard.



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